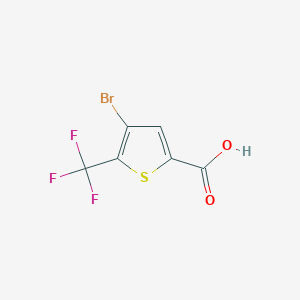

4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

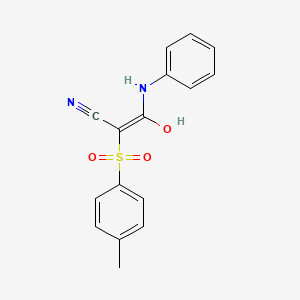

4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H2BrF3O2S . It has a molecular weight of 275.05 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of thiophene derivatives like this compound often involves heterocyclization of various substrates . For example, 2-Bromothiophene is synthesized by bromination of thiophene, which is achieved by dissolving thiophene in acetic acid and adding bromine in glacial acetic acid solution below 10°C .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2BrF3O2S/c7-2-1-3 (5 (11)12)13-4 (2)6 (8,9)10/h1H, (H,11,12) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis

This compound is a solid substance . It is typically stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Characterization of Thiophene Derivatives

Thiophene-containing compounds, including 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid, are noted for their diverse biological activities. They are involved in the synthesis of various heterocyclic compounds due to their interesting chemical properties. For instance, some novel thiophene-containing compounds have been synthesized and demonstrated promising antibacterial and antifungal properties. These compounds were synthesized by reacting 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester with certain reactants in the presence of triethylamine. Their structures were confirmed by various spectroscopic methods, and the antibacterial and antifungal activities of the prepared compounds were evaluated, revealing significant potential as antimicrobial agents, especially against gram-negative bacteria like E. coli (Mabkhot et al., 2017).

Functionalization of Thiophene Derivatives

The functionalization of thiophene derivatives is an important aspect of their chemical utility. For instance, brominated thiophene-2-carboxylic acids were successfully synthesized through a process involving electrophilic bromination of the corresponding acids and esters. A synthetic route was developed that involved direct bromination of ethyl 5-alkylthiophene-2-carboxylates followed by saponification. The bromination step was selective and provided the corresponding ethyl 5-alkyl-4-bromothiophene-2-carboxylates in excellent yields. This method demonstrated specificity and did not result in the migration or isomerization of the alkyl substituents, making it a precise approach for the functionalization of thiophene derivatives (Taydakov & Krasnoselskiy, 2010).

Safety and Hazards

The safety information for 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid indicates that it has the following hazard statements: H302-H315-H320-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .

Mechanism of Action

Target of Action

Thiophene derivatives are known to interact with various biological targets, influencing several biochemical pathways .

Mode of Action

It’s worth noting that thiophene derivatives are often used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Thiophene derivatives are known to be involved in various biochemical pathways, depending on their specific functional groups .

Result of Action

The compound’s effects would be determined by its interaction with its biological targets and its influence on biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid . For instance, the compound should be stored in a cool, dry place, away from strong oxidizing agents . These conditions help maintain the compound’s stability and ensure its effective action when used.

Biochemical Analysis

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

4-bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2S/c7-2-1-3(5(11)12)13-4(2)6(8,9)10/h1H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENYCWOEDSVUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B3014830.png)

![3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B3014833.png)

![2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole](/img/structure/B3014837.png)

![N-(2-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3014841.png)

![4-(3-Methoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-(3-nitrophenoxy)azetidin-2-one](/img/structure/B3014843.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B3014844.png)

![6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B3014847.png)